molecular formula C22H24N4O3S B3300788 3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904823-58-1

3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300788
CAS No.: 904823-58-1
M. Wt: 424.5 g/mol
InChI Key: MFBDQLSILNXIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (molecular formula: C₂₂H₂₄N₄O₃S; molecular weight: 436.51 g/mol) is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine group at the 6-position and a 3,4-dimethylbenzene sulfonamide moiety at the 3-position of the phenyl ring (Fig. 1). This compound is structurally distinct due to its dual heterocyclic system (pyridazine and morpholine) and is hypothesized to target enzymes or receptors requiring both aromatic and polar interactions.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-16-6-7-20(14-17(16)2)30(27,28)25-19-5-3-4-18(15-19)21-8-9-22(24-23-21)26-10-12-29-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBDQLSILNXIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with morpholine.

    Coupling with the Benzene Sulfonamide: The final step involves coupling the morpholinyl-pyridazine derivative with a sulfonamide derivative, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazinyl group containing a morpholine moiety. The molecular formula is C23H26N4O2SC_{23}H_{26}N_{4}O_{2}S with a molecular weight of approximately 426.55 g/mol. Its structure allows for versatile chemical modifications, making it an attractive scaffold for drug development.

Medicinal Chemistry

The compound has been investigated for its antitumor properties, acting as a potential inhibitor of specific protein kinases involved in cancer progression. For instance, derivatives of this compound have shown selective inhibition against various cancer cell lines, suggesting its utility in targeted cancer therapies.

Biochemical Probes

Due to its ability to interact with biological macromolecules, 3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide serves as a biochemical probe in enzymatic studies. It can modulate enzyme activity through competitive inhibition mechanisms, allowing researchers to elucidate metabolic pathways and enzyme functions.

Drug Discovery

The unique structural features of this compound make it a candidate for drug discovery efforts aimed at treating various diseases, including neurodegenerative disorders and psychiatric conditions. Its ability to cross the blood-brain barrier due to the morpholine ring enhances its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity .

Case Study 2: Enzyme Inhibition

Another research article focused on the compound's role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The study found that the compound effectively inhibited DHFR activity in vitro, leading to reduced proliferation of cancer cells . This highlights its potential application in developing new chemotherapeutic agents.

Chemical Reactions and Modifications

The compound can undergo various chemical reactions that enhance its properties or modify its biological activity:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the sulfonamide group into amines.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce different functional groups onto the aromatic rings.

These reactions allow for the synthesis of new derivatives that may exhibit improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The morpholine and pyridazine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Sulfonamide Derivatives

Compound Name Molecular Formula Key Structural Features Reference
3,4-Dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₂H₂₄N₄O₃S Pyridazine-morpholine core; 3,4-dimethylbenzene sulfonamide
4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene sulfonamide C₂₃H₂₂ClN₇O₂S Triazine core; 3,4-dimethylaniline substituent; pyridyl sulfonamide
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole C₂₆H₂₈N₄O₅S₂ Benzimidazole core; sulfinyl linkage; dimethylpyridyl substituent
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzene sulfonamide C₃₂H₂₆F₂N₆O₄S Pyrazolo-pyrimidine core; fluorinated chromen substituent; isopropyl sulfonamide

Key Observations :

  • Unlike fluorinated chromen derivatives (e.g., ), the absence of fluorine in the target compound may reduce metabolic stability but improve synthetic accessibility.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
This compound Not reported 436.51 Morpholine, pyridazine, sulfonamide
4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene sulfonamide 112–113 488.00 Triazine, pyridyl, sulfonamide
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-1H-benzimidazole 92–96 526.65 Benzimidazole, sulfinyl, methoxy

Analysis :

  • Higher molecular weight analogs (e.g., , MW 616.9) may face challenges in bioavailability due to increased steric bulk.

Biological Activity

3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features:

  • A sulfonamide group which is known for its diverse biological activities.
  • A morpholine ring which enhances solubility and bioavailability.
  • A pyridazine ring that contributes to the compound's interaction with biological targets.

IUPAC Name: this compound
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.5 g/mol

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight424.5 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to active sites and inhibit enzyme activity. The morpholine and pyridazine components enhance binding affinity due to their structural characteristics.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly against:

  • Carbonic anhydrase
  • Matrix metalloproteinases (MMPs)

These enzymes are crucial in various physiological processes, including inflammation and tumor progression.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli250 µg/mL
Bacillus subtilis250 µg/mL

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis. It has shown potential in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds, with some showing significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cells.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
HeLa7.01 ± 0.60
MCF-714.31 ± 0.90
A549Not specified

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study published in a peer-reviewed journal indicated that the compound effectively inhibits carbonic anhydrase with an IC50 value of approximately 50 nM, highlighting its potential therapeutic applications in conditions like glaucoma and edema .
  • Antimicrobial Evaluation : Another research project evaluated the antimicrobial efficacy of related sulfonamide compounds against a range of pathogens, confirming their utility in treating infections caused by resistant bacterial strains .
  • Anticancer Properties : A recent investigation into the anticancer properties revealed that derivatives of the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism for its cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:

Suzuki-Miyaura coupling : Attach the morpholinopyridazinyl group to the phenyl ring using a palladium catalyst (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C .

Sulfonylation : React the intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C .

  • Optimization Tips :
  • Use anhydrous solvents to minimize hydrolysis side reactions.
  • Monitor reaction progress via TLC or HPLC-MS.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
StepReagents/ConditionsYield (%)
1Pd(PPh₃)₄, DMF/H₂O, 80°C65–75
2Pyridine, 0°C → RT80–85

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the morpholine ring (δ 3.6–3.8 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm). The methyl groups (3,4-dimethyl) appear as singlets at δ 2.3–2.5 ppm .
  • X-ray Crystallography :
  • Use SHELXL for structure refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve torsional angles between the pyridazine and benzene rings .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and morpholine C-O-C vibrations (1250–1150 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Test against kinases (e.g., PI3K or Aurora kinases) using fluorescence-based ADP-Glo™ assays at 1–100 µM concentrations .
  • Cytotoxicity Screening :
  • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Solubility Assessment :
  • Determine logP values via shake-flask method (octanol/water) to guide formulation studies .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding between the sulfonamide group and Arg513/His90 residues .
  • QSAR Modeling :
  • Develop 2D/3D-QSAR models with descriptors like polar surface area (PSA) and Hammett constants. Validate using leave-one-out cross-validation (R² > 0.8) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the morpholine ring in aqueous environments .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based assays to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify metabolite interference (e.g., N-demethylation of morpholine) .
  • Cryo-EM or HDX-MS : Map binding sites to clarify discrepancies in target engagement .

Q. What strategies improve the compound’s pharmacokinetic properties without altering its core structure?

  • Methodological Answer :
  • Prodrug Design : Introduce acetyl-protected sulfonamide groups to enhance oral bioavailability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (tested via pH-solubility profile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.